molecular formula C10H20O7S4-2 B561648 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) CAS No. 212262-02-7

3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)

Cat. No.: B561648
CAS No.: 212262-02-7
M. Wt: 380.5 g/mol
InChI Key: POMUZIRTZNURIV-UHFFFAOYSA-L
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Description

This compound, also known as 3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic acid, has the empirical formula C10H18O7 and a molecular weight of 250.25 . It is a solid or semi-solid or liquid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The study of biologically produced diols like 1,3-propanediol, which shares relevance with the synthesis pathways of complex organic compounds, discusses the challenges in the separation and purification processes, highlighting the need for efficient and cost-effective methods in downstream processing (Zhi-Long Xiu & A. Zeng, 2008).

Microbial Degradation of Hydrocarbons

  • Research on the anaerobic oxidation of hydrocarbons like ethane, propane, and butane by marine microbes sheds light on the biological processes that can degrade or transform these compounds in environmental contexts, offering insights into microbial biofilters and their role in carbon and sulfur cycles (Rajesh Singh, Michael S. Guzman, & A. Bose, 2017).

Oxidative Functionalization of Alkanes

  • Investigations into the oxidative functionalization of alkanes , including methane and propane, using rhodium complexes as catalysts, provide understanding on the activation and transformation of simple alkanes into more valuable chemicals, which might be relevant to exploring the reactivity and applications of complex sulfonothioate compounds (E. G. Chepaikin & V. Borshch, 2015).

Ionic Liquid Membranes for Gas Separation

  • The development of ionic liquid membranes (SILMs) for gas separations, including CO2/N2 and CO2/CH4, might offer a perspective on the use of complex organic compounds in enhancing separation technologies and membrane efficiency, potentially relevant to the applications of sulfonothioate derivatives (P. Scovazzo, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway of 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate) involves the reaction of ethylene glycol, propane-1-thiol, and chlorosulfonic acid to form 3-(sulfonothioylthio)propane-1-ol. This intermediate is then reacted with 1,3-dibromopropane to form 3-(bromomethylsulfanyl)propane-1-sulfonic acid. Finally, the target compound is obtained by reacting the intermediate with sodium hydroxide and ethylene oxide.", "Starting Materials": ["Ethylene glycol", "Propane-1-thiol", "Chlorosulfonic acid", "1,3-dibromopropane", "Sodium hydroxide", "Ethylene oxide"], "Reaction": ["1. Ethylene glycol, propane-1-thiol, and chlorosulfonic acid are mixed and stirred at room temperature for several hours to obtain 3-(sulfonothioylthio)propane-1-ol.", "2. To the above reaction mixture, 1,3-dibromopropane is added dropwise and the reaction is stirred at room temperature for several hours to obtain 3-(bromomethylsulfanyl)propane-1-sulfonic acid.", "3. The intermediate obtained in step 2 is dissolved in water and neutralized with sodium hydroxide.", "4. Ethylene oxide is added to the above reaction mixture and stirred at room temperature for several hours to obtain the target compound 3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)."] }

CAS No.

212262-02-7

Molecular Formula

C10H20O7S4-2

Molecular Weight

380.5 g/mol

IUPAC Name

oxido-[3-[2-[2-(3-oxidosulfonothioylpropoxy)ethoxy]ethoxy]propyl]-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C10H22O7S4/c11-20(12,18)9-1-3-15-5-7-17-8-6-16-4-2-10-21(13,14)19/h1-10H2,(H,11,12,18)(H,13,14,19)/p-2

InChI Key

POMUZIRTZNURIV-UHFFFAOYSA-L

SMILES

C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-]

Canonical SMILES

C(COCCOCCOCCCS(=O)(=S)[O-])CS(=O)(=S)[O-]

Synonyms

Methanesulfonothioic Acid S,S’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester; 

Origin of Product

United States

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